molecular formula C18H23NO3 B4066842 3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B4066842
M. Wt: 301.4 g/mol
InChI Key: VEWRWSHDMJYSEX-UHFFFAOYSA-N
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Description

3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BHQ or BHQ-1, is a fluorescent quencher molecule that has been widely used in scientific research for various applications. It is a highly efficient quencher of fluorescence and has been used as a probe in various assays.

Scientific Research Applications

1. Role in Plant Growth Regulation

One significant application of compounds structurally related to 3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is in plant growth regulation. The study by Ilić et al. (1997) discusses the synthesis of stable-isotope labeled metabolites of indole-3-acetic acid, which are essential in regulating plant growth and development. This research demonstrates the compound's relevance in understanding plant hormone behavior and its potential application in agriculture (Ilić et al., 1997).

2. Chemical Transformations and Synthesis

Butin et al. (2008) explored the chemical transformations of similar compounds, revealing a complex relationship between the substituent at the nitrogen atom and the extent of reaction. Their work provides insight into the synthetic pathways and potential applications of such compounds in chemical synthesis (Butin et al., 2008).

3. Biocatalysis and Drug Precursor Synthesis

The study by Liu et al. (2018) highlights the use of carbonyl reductase from Rhodosporidium toruloides in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin. This research underscores the importance of such compounds in biocatalysis and pharmaceutical synthesis (Liu et al., 2018).

4. Advancements in Polymer Chemistry

In the field of polymer chemistry, the work of Carloni et al. (1993) is notable. They investigated the reactions of an indolinone nitroxide and phenoxy radicals, contributing to the understanding of antioxidants and light stabilizers in polymer degradation and stability. Such research is critical for developing new materials and enhancing the durability of existing polymers (Carloni et al., 1993).

5. Pharmaceutical and Medicinal Chemistry

Abdel-ghany et al. (2000) described the synthesis of new spiro heterocyclic systems derived from 3-hydroxy-3(2-oxocyclohexyl)indolin-2-one, demonstrating the compound's potential in creating novel pharmacologically active structures. This kind of research is essential for drug discovery and development (Abdel-ghany et al., 2000).

properties

IUPAC Name

3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-17(2,3)11-8-9-15(20)13(10-11)18(22)12-6-4-5-7-14(12)19-16(18)21/h4-7,11,13,22H,8-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWRWSHDMJYSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)C2(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

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